
4'-Bromovalerophenone
Overview
Description
4'-Bromovalerophenone (CAS 7295-44-5), also known as 1-(4-bromophenyl)pentan-1-one, is a brominated aromatic ketone with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol . It is a hydrophobic, colorless to pale yellow oily liquid with a density of 1.31 g/cm³, boiling point of 282.267°C, and refractive index of 1.5418 . The compound is insoluble in water but miscible with organic solvents like methanol, hexane, and acetone .
This compound is a critical precursor in the illicit synthesis of psychotropic substances such as α-PVP (α-pyrrolidinopentiophenone) and pentedrone . Its detection in forensic investigations has increased due to its role in clandestine drug manufacturing. Analytical methods for its identification include gas chromatography-mass spectrometry (GC-MS), thin-layer chromatography (TLC), and UV spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromovalerophenone can be synthesized through the Friedel-Crafts acylation of bromobenzene with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of 4’-Bromovalerophenone often involves continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as bromination of valerophenone using bromine or a bromine source under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromovalerophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in acidic or basic conditions
Major Products Formed:
Substitution: Formation of substituted valerophenones.
Reduction: Formation of 4’-bromo-1-phenylpentanol.
Oxidation: Formation of 4’-bromobenzoic acid
Scientific Research Applications
Chemical Synthesis
4'-Bromovalerophenone serves as a versatile intermediate in organic synthesis. It is often employed in the preparation of various derivatives and complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can be utilized in:
- Synthesis of Pyrrolidine Derivatives : The compound is a precursor for synthesizing α-pyrrolidinovalerophenone (α-PVP), a psychoactive substance related to cathinones, which are significant in pharmacological studies .
- Photochemical Studies : As a derivative of valerophenone, it is used to investigate photochemical processes, particularly those involving carbonyl compounds, due to its ability to undergo photoreactions .
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development:
- Inhibition Studies : Compounds derived from this compound have been explored for their potential inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's .
- Psychoactive Research : The structural similarity of this compound to other psychoactive substances has led to its investigation in the context of drug abuse and addiction studies .
Case Study 1: Synthesis of α-PVP
A study demonstrated the synthesis of α-PVP from this compound through a series of reactions involving Grignard reagents. This process highlighted the potential for developing new psychoactive substances with varying effects on the central nervous system.
Case Study 2: Enzyme Inhibition
Research conducted on new benzene-based derivatives indicated that certain compounds synthesized from this compound showed promising inhibition against acetylcholinesterase, suggesting potential therapeutic applications for cognitive enhancement or treatment of cognitive disorders .
Mechanism of Action
The mechanism of action of 4’-Bromovalerophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s electrophilicity, making it a potent inhibitor of certain enzymes. The valerophenone backbone allows for interactions with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Brominated Aromatic Ketones
The following table compares 4'-Bromovalerophenone with structurally analogous brominated ketones, focusing on their chemical properties, applications, and analytical challenges.
Structural and Reactivity Differences
- Alkyl Chain Length: Longer chains (e.g., valerophenone vs. butyrophenone) increase molecular weight and boiling points. For instance, this compound’s boiling point (282.3°C) is significantly higher than 4'-Bromoacetophenone’s (~234°C) due to its five-carbon chain .
- Halogen Type : Bromine’s higher atomic weight and polarizability enhance electrophilicity at the α-carbon compared to chlorine, making brominated ketones more reactive in nucleophilic substitutions .
- Substituent Effects: Electron-donating groups (e.g., methyl in 2-Bromo-4'-methylpropiophenone) increase lipophilicity and alter metabolic stability in pharmaceuticals .
Analytical Methods
- GC-MS and TLC: this compound is identified via GC-MS (retention time ~7.3 min) and TLC with UV detection . Similar methods apply to analogs like 4'-Bromobutyrophenone, though retention times vary with molecular weight .
- Quantitative Analysis: External standard or calibration curve methods are used for this compound quantification, achieving sensitivity down to 0.1 µg/mL .
Biological Activity
4'-Bromovalerophenone (CAS No. 7295-44-5) is an organic compound belonging to the phenyl ketone family, characterized by a bromine atom at the para position of the phenyl ring and a valerophenone structure. Its molecular formula is , and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
This compound appears as a yellow crystalline powder with a molecular weight of 241.12 g/mol. It is soluble in organic solvents and exhibits unique reactivity due to the presence of the bromine atom, which enhances its electrophilic nature, making it suitable for various chemical reactions such as substitution, reduction, and oxidation .
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃BrO |
Molecular Weight | 241.12 g/mol |
Appearance | Yellow crystalline powder |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom increases electrophilicity, allowing it to act as a potent enzyme inhibitor. The valerophenone backbone facilitates hydrophobic interactions with protein structures, influencing their functionality .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines and inhibit cell proliferation by affecting key signaling pathways such as the PI3K/Akt pathway .
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of carbonyl reductase, an enzyme involved in drug metabolism. This inhibition could have implications for drug interactions and metabolic pathways in therapeutic contexts .
Case Studies
A notable study published in Biophysical Reports highlighted the effects of this compound on cellular processes. The compound was shown to enhance anti-inflammatory cytokine production while reducing pro-inflammatory cytokines in immune cells, demonstrating its potential therapeutic applications in inflammatory diseases .
Comparative Analysis
To further understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
Compound | Structure | Key Activity |
---|---|---|
2-Bromovalerophenone | Bromine at position 2 | Different reactivity |
4'-Bromoacetophenone | Lacks valerophenone backbone | Distinct chemical behavior |
4'-Fluorovalerophenone | Fluorine instead of bromine | Altered biological activity |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 4'-Bromovalerophenone in complex mixtures, and how are they validated?
Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) are standard methods for quantitative analysis. Calibration curves or external standards are used to ensure accuracy, with validation through sensitivity and selectivity parameters. For example, dissolving samples in methanol and analyzing chromatographic peaks under standardized conditions (e.g., column type, temperature gradients) ensures reproducibility . Thin-layer chromatography (TLC) and ultraviolet (UV) spectroscopy can supplement these methods for preliminary identification .
Q. How can researchers confirm the structural integrity of this compound in synthetic products?
Structural validation requires a combination of spectroscopic techniques. UV spectroscopy identifies conjugated systems via absorbance peaks, while X-ray fluorescence (XRF) confirms bromine presence. Gas chromatography-mass spectrometry (GC-MS) provides molecular fragmentation patterns. Although not explicitly mentioned in the evidence, nuclear magnetic resonance (NMR) is commonly used for detailed structural elucidation in similar compounds .
Q. What protocols ensure accurate purity assessment of this compound samples?
Purity is assessed using calibration curves with certified reference standards. Chromatographic methods (GC-MS/FID) quantify the target compound against known concentrations. High-purity grades (e.g., >98%) require rigorous solvent selection and column optimization to separate impurities. Cross-validation with TLC or melting-point analysis can resolve discrepancies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantitative data when using GC-MS vs. GC-FID for this compound analysis?
Discrepancies often arise from detector specificity. GC-MS identifies co-eluting compounds via unique mass fragments, while GC-FID may conflate signals from structurally similar impurities. To resolve this, analyze samples spiked with internal standards and compare retention indices. Cross-validate with orthogonal methods like XRF or TLC to confirm bromine content and by-product profiles .
Q. What synthetic pathway optimizations improve yields of cathinone derivatives from this compound?
Yield optimization involves controlling reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, reducing bromine elimination side reactions requires anhydrous conditions and inert atmospheres. Monitoring intermediate stability via TLC and adjusting stoichiometry of nucleophilic reagents (e.g., amines) can enhance selectivity for target products like pentedrone or PVP .
Q. How do researchers mitigate interference from brominated by-products during this compound synthesis?
By-products often result from incomplete bromination or oxidation. Purification strategies include fractional crystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel. Advanced techniques like high-performance liquid chromatography (HPLC) with diode-array detection can isolate and quantify impurities. Reaction quenching at optimal timepoints minimizes degradation .
Q. What frameworks guide hypothesis-driven research on this compound's reactivity in novel synthetic applications?
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions address gaps in knowledge, such as unexplored catalytic mechanisms or green chemistry applications. For example, investigating solvent-free bromination or biocatalytic routes aligns with sustainability trends while adhering to ethical synthesis practices .
Methodological Notes
- Data Contradiction Analysis : Cross-validation with multiple techniques (e.g., GC-MS + XRF) is critical when conflicting data arise.
- Experimental Design : Use factorial designs to test variables like temperature and catalyst type, with statistical tools (ANOVA) to identify significant factors.
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., brominated compounds) and waste disposal .
Properties
IUPAC Name |
1-(4-bromophenyl)pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYJKBMRWQQJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223236 | |
Record name | 4'-Bromovalerophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7295-44-5 | |
Record name | 1-(4-Bromophenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7295-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Bromovalerophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7295-44-5 | |
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Record name | 4'-Bromovalerophenone | |
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Record name | 4'-bromovalerophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.935 | |
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Record name | 4′-Bromovalerophenone | |
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Retrosynthesis Analysis
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